![molecular formula C22H13BrFN3 B2678856 1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-81-6](/img/structure/B2678856.png)
1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocycles are key structures in many pharmaceutical and industrial chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Unfortunately, the specific physical and chemical properties for this compound are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Bromo Quinolines
Background: Quinolines are essential heterocyclic frameworks found in various pharmaceuticals, pesticides, bioactive molecules, and natural products. They also serve as ligands in synthetic and catalysis chemistry .
TMSBr-Promoted Cascade Cyclization: The compound “1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” can be synthesized directly from ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. The cascade transformation yields 4-bromo quinolines in moderate to excellent yields, with good functional group compatibility. Notably, TMSBr acts both as an acid-promoter and a nucleophile. These 4-bromo quinolines can further participate in coupling reactions or nucleophilic reactions, leading to diverse functionalized compounds at the C4 position of quinolines .
Suzuki–Miyaura Coupling
Background: Suzuki–Miyaura coupling is a powerful tool for carbon–carbon bond formation.
Boron Reagents: Although not directly studied for our compound, understanding boron reagents’ role in Suzuki–Miyaura coupling is relevant. Seven main classes of boron reagents exist, each with distinct properties. These reagents facilitate transmetalation and find applications in coupling reactions .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in pharmaceutical and industrial chemistry could be explored .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRSQFKIJGCYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

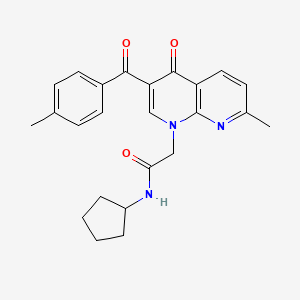
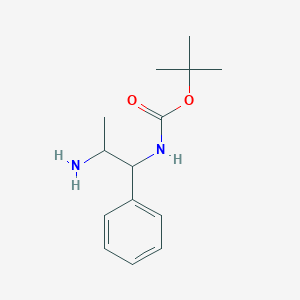
![2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2678776.png)
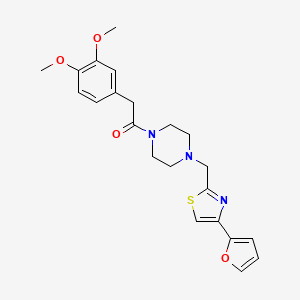
![12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione](/img/structure/B2678779.png)
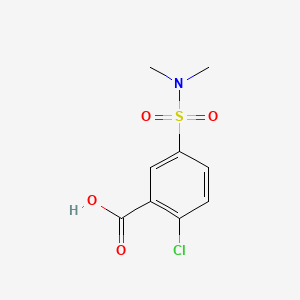
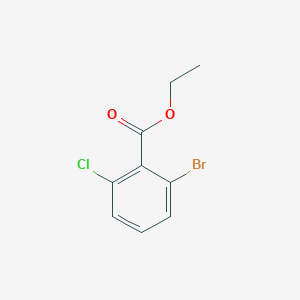

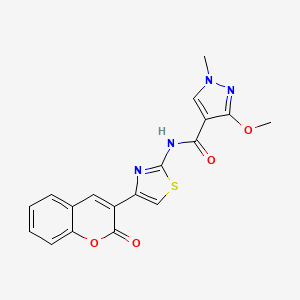

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2678793.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)